molecular formula C18H15NO5S3 B2923027 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421453-89-5

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2923027
CAS No.: 1421453-89-5
M. Wt: 421.5
InChI Key: BVSKSBNQONMABX-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a thiophene-based substituent. The compound features a thiophene-2-carbonyl group attached to a second thiophene ring, which is further connected to the benzo[b][1,4]dioxine system via a methylene bridge.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S3/c20-18(16-2-1-9-25-16)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-15(10-13)24-8-7-23-14/h1-6,9-10,19H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKSBNQONMABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide represents a novel class of biologically active molecules that integrate thiophene and sulfonamide functionalities. This article explores its biological activity, particularly its potential therapeutic applications in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfonamide precursors. The structure features a benzo[b][1,4]dioxine core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Recent studies have demonstrated that thiophene-derived sulfonamides exhibit significant anticancer properties. For instance, a series of novel thiophene derivatives were evaluated for their cytotoxic effects against human breast cancer cell lines (MCF7). The results indicated that many compounds showed cytotoxic activities comparable to doxorubicin, a standard chemotherapeutic agent.

CompoundIC50 (μM)Activity Type
610.25Cytotoxic
79.70Cytotoxic
99.55Cytotoxic
Doxorubicin12.00Positive Control

These findings suggest that the incorporation of the thiophene moiety enhances the anticancer activity of the sulfonamide framework .

Enzyme Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. A study on saccharide-modified thiadiazole sulfonamide derivatives revealed their potent inhibitory effects on CA isoforms II and IX, with IC50 values ranging from 29.0 to 1403.1 nM . This suggests that similar derivatives may exhibit comparable enzyme inhibition.

The proposed mechanism for the anticancer activity involves the activation of hypoxia-inducible factors (HIFs) through the inhibition of factor inhibiting HIF-1 (FIH-1). This pathway is crucial in tumor biology as it regulates cellular responses to low oxygen levels, promoting survival and proliferation under hypoxic conditions .

Case Studies

  • In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that compounds with thiophene and sulfonamide groups significantly reduced cell viability, indicating their potential as therapeutic agents.
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of these compounds to target enzymes like carbonic anhydrases and FIH-1, supporting their role as effective inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[b][1,4]dioxine Sulfonamide Scaffolds

Compound 73 (from ):

  • Structure : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
  • Key Differences : Replaces the thiophene-2-carbonyl group with a pyridine-linked 2-methyl-1-oxoisoindolinyl moiety.
  • Synthesis : Synthesized via reaction of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (78% yield), indicating efficient sulfonamide bond formation .
  • Relevance : Demonstrates the versatility of the benzo[b][1,4]dioxine sulfonamide core in accommodating diverse heterocyclic substituents.

Compound 4f (from ):

  • Structure : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
  • Key Differences : Incorporates a spiro-annulated cyclooctane ring and dual sulfonamide groups.
  • Synthesis : Achieved via sulfonamide coupling (36–61% yield), with a melting point of 191–193°C, suggesting higher crystallinity than the target compound .
  • Relevance : Highlights the impact of steric bulk on physicochemical properties, such as solubility and thermal stability.

Thiophene-Containing Analogues

Compound 25 (from ):

  • Structure : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.
  • Key Differences : Replaces the benzo[b][1,4]dioxine sulfonamide with a benzamide group and a 1,3,4-oxadiazole ring.
  • Synthesis : Synthesized via coupling of thiophen-2-yl oxadiazole with benzoyl chloride (60% yield) .
  • Relevance : The oxadiazole-thiophene system may enhance π-π stacking interactions in biological targets compared to sulfonamide derivatives.

Compound 18b (from ):

  • Structure: N-((6-(Difluoromethyl)-5-methylpyridin-2-yl)methyl)-2-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)-5-(3-methyl-3-(methylsulfonamido)but-1-yn-1-yl)nicotinamide Hydrochloride.
  • Key Differences: Integrates a pyridine-methylamino linker and a methylsulfonamido alkyne side chain.
  • Relevance : Illustrates the role of fluorinated groups in improving metabolic stability and lipophilicity .

Pharmacological and Physicochemical Comparisons

Property Target Compound Compound 73 Compound 25 Compound 4f
Molecular Weight ~452.5 g/mol ~506.6 g/mol ~339.4 g/mol ~664.8 g/mol
Synthetic Yield Not reported 78% 60% 36–61%
Key Functional Groups Sulfonamide, thiophene-carbonyl Sulfonamide, pyridine, isoindolinone Oxadiazole, benzamide Dual sulfonamide, spirocyclic
Potential Applications Enzyme inhibition Perforin inhibition Ca²⁺/calmodulin modulation Spirocyclic drug design

Spectral and Analytical Data

  • IR Spectroscopy : Thiophene-containing analogues (e.g., Compound 25) exhibit C=S stretching vibrations at 1243–1258 cm⁻¹, while sulfonamide derivatives show characteristic S=O stretches near 1350–1450 cm⁻¹ .
  • ¹H-NMR : The benzo[b][1,4]dioxine protons resonate as a singlet at δ 4.2–4.4 ppm, whereas thiophene protons appear as multiplets at δ 6.8–7.5 ppm .
  • HPLC Purity : Compounds like 18b achieve >95% purity under method B, emphasizing robust synthetic protocols for complex sulfonamides .

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